5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine
Description
Chemical Structure and Synthesis 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine (CAS: 1378925-62-2) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an amino group at position 3 and a 4-(trifluoromethyl)benzyl group at position 5. The trifluoromethyl (-CF₃) moiety is a strong electron-withdrawing group, enhancing the compound’s metabolic stability and lipophilicity, which are critical for pharmacological and agrochemical applications . For example, Kurzer’s method involves cyclizing thiosemicarbazides with reagents like NaOH or H₂SO₄, as seen in the preparation of 5-amino-1,2,4-thiadiazol-3-one derivatives .
Properties
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-6(2-4-7)5-8-15-9(14)16-17-8/h1-4H,5H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZMSZIMSOUWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NS2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with thiosemicarbazide under basic conditions, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazoles can inhibit cell viability in various cancer cell lines. In particular, compounds similar to 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine have demonstrated cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cells at varying concentrations .
Antimicrobial Effects
Thiadiazole derivatives have also been explored for their antimicrobial properties. The bioactive nature of these compounds allows them to disrupt cellular processes in bacteria and fungi. The structural characteristics of thiadiazoles contribute to their ability to interfere with DNA replication and other vital metabolic pathways in microbial cells .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, thiadiazoles are associated with a range of therapeutic effects including:
- Anti-inflammatory : Reducing inflammation through modulation of inflammatory pathways.
- Anticonvulsant : Providing potential treatment options for seizure disorders.
- Antidepressant : Exhibiting mood-enhancing properties through neurochemical pathways.
- Antihypertensive : Lowering blood pressure by influencing vascular smooth muscle function .
Synthesis and Structure-Activity Relationships
The synthesis of 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine typically involves multi-step reactions where the thiadiazole ring is constructed through cyclization methods. Structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring or the thiadiazole nitrogen can significantly influence the biological activity of the compound. For example, variations in substituents on the aromatic ring have been shown to enhance or reduce anticancer potency depending on their electronic and steric properties .
Case Studies and Experimental Findings
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Anticancer Activity Study :
- A study reported that a derivative similar to 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine exhibited a significant decrease in cell viability in HeLa cells at concentrations as low as 0.39 µg/mL after 24 hours of treatment. This suggests that structural modifications can lead to enhanced efficacy against specific cancer types .
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Antimicrobial Efficacy :
- In another investigation focusing on various thiadiazole derivatives, it was found that certain compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis and inhibit DNA gyrase activity .
Mechanism of Action
The mechanism of action of 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₀H₈F₃N₃S
- Molecular Weight : 259.25 g/mol
Structural and Functional Analogues
The following table compares 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine with structurally related thiadiazole derivatives, focusing on substituents, molecular properties, and reported bioactivities:
Key Comparison Points
Substituent Effects on Bioactivity Trifluoromethyl (-CF₃) vs. Chloro (-Cl): The -CF₃ group in the target compound confers higher electronegativity and lipophilicity compared to -Cl in analogues like 5-(4-chloro-benzyl)-1,3,4-thiadiazole-2-amine. This enhances membrane permeability and resistance to metabolic degradation, a critical advantage in drug design . Electron-Withdrawing (-CF₃) vs.
Ring System Variations 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole: The target compound’s 1,2,4-thiadiazole core differs from the 1,3,4-thiadiazole in . The 1,2,4 isomer is less common but offers distinct electronic properties due to nitrogen positioning, which may influence binding to biological targets . However, their larger size (~330 g/mol) may reduce bioavailability compared to the simpler target compound .
Biological Activity Pesticidal Performance: Pyrimidin-4-amine derivatives with a 5-CF₃-1,2,4-oxadiazole group () exhibit potent pesticidal activity (LC₅₀: 3.14–4.22 mg/L against M. separata). Antimicrobial and Antifungal Potential: Thiadiazoles with -NH₂ groups, such as 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine, show broad-spectrum activity. The target compound’s -CF₃ group may further enhance such effects due to increased stability .
Synthetic Complexity
- The target compound’s trifluoromethylbenzyl group likely requires specialized reagents (e.g., trifluoromethylation agents), making its synthesis more complex than chloro- or methoxy-substituted analogues .
Biological Activity
5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring substituted with a trifluoromethylphenyl group. The synthesis typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with thiosemicarbazide under basic conditions, followed by cyclization to form the thiadiazole ring. The process is usually performed in solvents like ethanol or methanol and purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles, including 5-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess activity against various bacterial strains such as Escherichia coli and Salmonella typhi, with some derivatives achieving zones of inhibition ranging from 15 mm to 19 mm at concentrations of 500 μg/disk .
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been extensively studied. For example, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. One study reported IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.28 μg/mL for breast cancer (MCF-7) and 0.52 μg/mL for lung carcinoma (A549) cells . The presence of the thiadiazole ring is believed to enhance these anticancer activities through various mechanisms, including the inhibition of tubulin polymerization .
Anti-inflammatory and Analgesic Effects
Thiadiazole derivatives are also noted for their anti-inflammatory and analgesic properties. These activities are often attributed to their ability to modulate inflammatory pathways and pain receptors in biological systems. The specific mechanisms remain an area of active investigation, but they may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for developing more effective derivatives. Modifications on the thiadiazole ring or the trifluoromethyl group can significantly influence biological activity. For instance, substituents on the phenyl ring can enhance or diminish antimicrobial potency and cytotoxicity against cancer cells .
Research Findings Summary Table
Case Studies and Applications
Several case studies highlight the potential applications of thiadiazole derivatives in drug development:
- Antimicrobial Agents : A series of studies have identified specific thiadiazole derivatives that effectively combat resistant strains of bacteria, suggesting their utility in formulating new antibiotics.
- Cancer Therapeutics : Compounds exhibiting strong cytotoxic effects against various cancer cell lines are being explored for development into novel anticancer therapies.
- Agrochemical Applications : The compound's biological activity extends to agrochemicals, where it may serve as a pesticide or herbicide due to its efficacy against plant pathogens.
Q & A
Q. What are the standard synthetic routes for 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine?
The compound is typically synthesized via cyclization reactions. For example, analogous thiadiazole derivatives are prepared using hydrazide intermediates treated with potassium thiocyanate, followed by cyclocondensation with concentrated sulfuric acid . Substituted benzyl groups (e.g., 4-trifluoromethylphenyl) can be introduced via nucleophilic substitution or coupling reactions. Key steps include optimizing reaction time, temperature (e.g., reflux in ethanol), and stoichiometry of reagents like carbon disulfide or thiourea derivatives .
Q. What spectroscopic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the trifluoromethyl group (-CF, δ ~110–125 ppm in F NMR) and aromatic protons.
- Mass Spectrometry (HRMS): Determines molecular weight and fragmentation patterns.
- Infrared (IR): Identifies NH stretching (~3300–3500 cm) and C-S/C-N vibrations in the thiadiazole ring .
Q. How can researchers assess the purity of synthesized 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-3-amine?
Use HPLC with UV detection (λ ~254 nm) for quantitative purity analysis. Elemental analysis (C, H, N, S) validates stoichiometry, while melting point determination ensures consistency with literature values (e.g., 259.25 g/mol molecular weight ).
Q. What are the primary biological targets investigated for this compound?
Thiadiazoles are screened for antimicrobial (bacterial, fungal), anticancer , and enzyme inhibitory activities (e.g., acetylcholinesterase (AChE)) . The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst screening: Use iodine or Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control: Gradual heating (e.g., 80–100°C) minimizes side reactions like oxidation .
Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?
- Derivative synthesis: Modify the benzyl substituent (e.g., electron-withdrawing groups) or thiadiazole core (e.g., oxadiazole analogs) .
- In vitro assays: Test against panels of enzymes (e.g., AChE inhibition) or cell lines (e.g., MCF-7 for anticancer activity).
- Computational modeling: Density Functional Theory (DFT) predicts electronic properties, while QSAR models correlate substituents with bioactivity .
Q. How can computational approaches predict binding modes with biological targets?
- Molecular docking: Use software like AutoDock to simulate interactions with AChE or kinase active sites. For example, trifluoromethyl groups may occupy hydrophobic pockets, while the thiadiazole NH forms hydrogen bonds .
- Molecular Dynamics (MD): Assess binding stability over time (e.g., RMSD <2 Å for 50 ns simulations) .
Q. What are the challenges in synthesizing trifluoromethyl-substituted thiadiazoles?
- Reagent stability: CF-containing precursors (e.g., 4-(trifluoromethyl)benzyl bromide) are moisture-sensitive.
- Byproduct formation: Competing reactions (e.g., over-alkylation) require strict stoichiometric control .
Q. How to resolve contradictions in reported biological activities of similar thiadiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
